benzyl-hexadecyl-dimethylazanium;2-(6-methylheptyl)phenolate
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Overview
Description
Benzyl-hexadecyl-dimethylazanium;2-(6-methylheptyl)phenolate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with both hydrophobic and hydrophilic substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-hexadecyl-dimethylazanium;2-(6-methylheptyl)phenolate typically involves the quaternization of hexadecylamine with benzyl chloride, followed by the reaction with 2-(6-methylheptyl)phenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzyl-hexadecyl-dimethylazanium;2-(6-methylheptyl)phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as hydroxide ions in aqueous solution.
Major Products Formed
Oxidation: Benzyl alcohol derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl-hexadecyl-dimethylazanium;2-(6-methylheptyl)phenolate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the formulation of detergents, disinfectants, and emulsifiers.
Mechanism of Action
The mechanism of action of benzyl-hexadecyl-dimethylazanium;2-(6-methylheptyl)phenolate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
Benzyldimethylhexadecylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzyl(hexadecyl)dimethylammonium, salt with isooctylphenol: A related compound used in similar applications.
Uniqueness
Benzyl-hexadecyl-dimethylazanium;2-(6-methylheptyl)phenolate stands out due to its specific interaction with 2-(6-methylheptyl)phenol, which imparts unique properties such as enhanced antimicrobial activity and specific phase transfer capabilities .
Properties
CAS No. |
94086-43-8 |
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Molecular Formula |
C39H67NO |
Molecular Weight |
566.0 g/mol |
IUPAC Name |
benzyl-hexadecyl-dimethylazanium;2-(6-methylheptyl)phenolate |
InChI |
InChI=1S/C25H46N.C14H22O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h17-19,21-22H,4-16,20,23-24H2,1-3H3;6-7,10-12,15H,3-5,8-9H2,1-2H3/q+1;/p-1 |
InChI Key |
ZDUVFNKQDNMKLV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CC(C)CCCCCC1=CC=CC=C1[O-] |
Origin of Product |
United States |
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